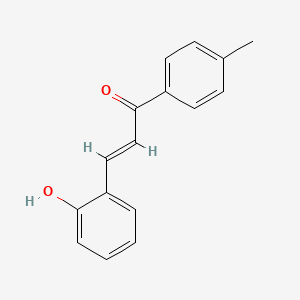

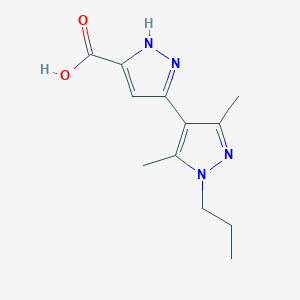

4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Fluoro-2-methoxyphenylboronic acid” and “2-Fluoro-5-methoxyphenylboronic acid” are laboratory chemicals . They are used in research and development and are not intended for medicinal, household, or other uses .

Synthesis Analysis

These compounds are used as reactants in various chemical reactions. For example, they are involved in Suzuki-Miyaura cross-coupling reactions .Molecular Structure Analysis

The molecular formula for these compounds is FC6H3(OCH3)B(OH)2 .Chemical Reactions Analysis

These compounds are involved in various chemical reactions, including Friedel-Crafts alkylation of hydronaphthalenes, Suzuki-Miyaura cross-coupling reactions, and the synthesis of 9,10-diarylanthracenes for use as molecular switches .Physical And Chemical Properties Analysis

These compounds are solid at room temperature. The melting point of “5-Fluoro-2-methoxyphenylboronic acid” is between 144-153 °C . The melting point of “2-Fluoro-5-methoxyphenylboronic acid” is between 194-196 °C .Applications De Recherche Scientifique

Crystallography and Molecular Structure

- Crystal Structure Analysis : The study by Nayak et al. (2013) provides detailed crystallographic data of a related compound, showing the spatial arrangement and hydrogen bonding that could inform the design of new molecules with specific properties for scientific research (Nayak et al., 2013).

Analytical Chemistry

- Development of Sensitive ELISA : Zhang et al. (2008) describe the synthesis of haptens closely related to 4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid for the development of an enzyme-linked immunosorbent assay (ELISA), demonstrating its application in detecting insecticide residues in fruit samples (Zhang et al., 2008).

Fluorescence Studies

- Fluorescence Quenching Studies : Research on boronic acid derivatives closely related to the target compound has shown how these molecules interact with anilines, providing insights into fluorescence quenching mechanisms that can be applied in developing fluorescent probes and sensors (Geethanjali et al., 2015).

Synthetic Chemistry

- Synthetic Applications : The work by Pimenova et al. (2003) on synthesizing and reacting various derivatives provides insights into the chemical reactivity of the core structure, which can be useful in synthesizing new drugs or materials with specific functions (Pimenova et al., 2003).

Biological Applications

- Antimicrobial Activity : Research into novel Schiff bases using derivatives has shown significant antimicrobial activity, suggesting that similar structures, including 4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid, could be explored for potential antibacterial and antifungal applications (Puthran et al., 2019).

Molecular Docking and Drug Design

- Drug Design Insights : Studies involving molecular docking and structural analysis of related compounds provide valuable information for the design of new molecules with potential therapeutic applications, highlighting the importance of 4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid in medicinal chemistry research (Vanasundari et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO4/c1-16-10-4-2-7(12)6-8(10)9(13)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRZAYFOSFZMGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424656 |

Source

|

| Record name | 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid | |

CAS RN |

49800-56-8 |

Source

|

| Record name | 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(tert-Butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1309945.png)

![2-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1309949.png)

![(E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1309951.png)

![4-[3-(2-Thienyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1309958.png)